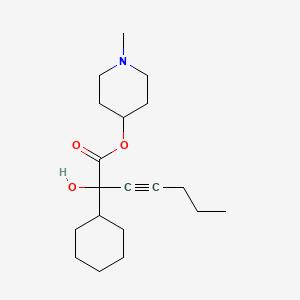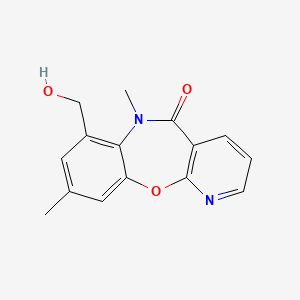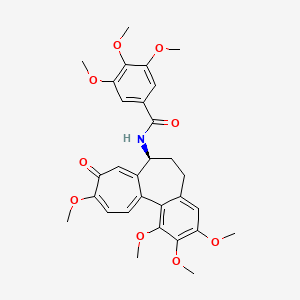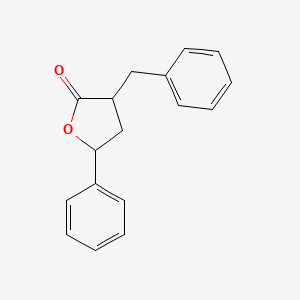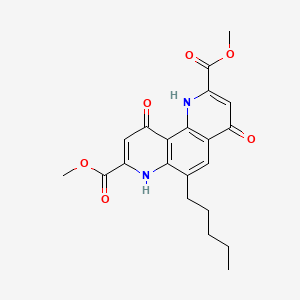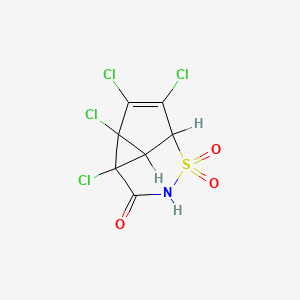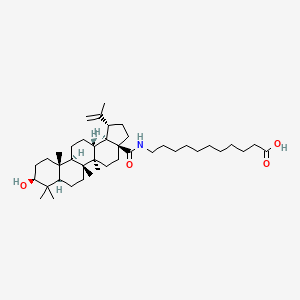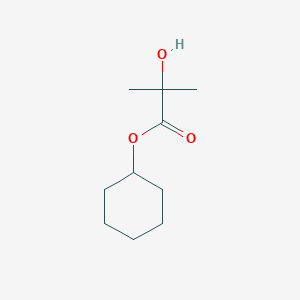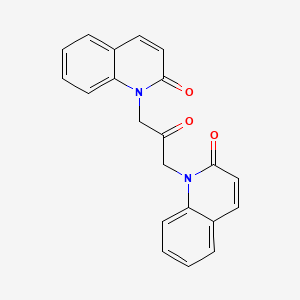![molecular formula C19H11N B12803424 Dibenzo[j,lmn]phenanthridine CAS No. 24499-89-6](/img/structure/B12803424.png)
Dibenzo[j,lmn]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[j,lmn]phenanthridine is a polycyclic aromatic compound that belongs to the class of phenanthridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzo[j,lmn]phenanthridine can be synthesized through several methods. One common approach involves the cyclization of biphenyl derivatives under specific conditions. For example, the synthesis can be achieved by the reduction of Schiff bases followed by radical cyclization . Another method involves the use of homogeneous gold catalysis to facilitate the formation of the phenanthridine core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of key intermediates, cyclization reactions, and purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[j,lmn]phenanthridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives. Substitution reactions can produce a variety of functionalized phenanthridine derivatives.
Applications De Recherche Scientifique
Dibenzo[j,lmn]phenanthridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential antibacterial and anticancer properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of dibenzo[j,lmn]phenanthridine involves its interaction with various molecular targets. For example, some derivatives have been shown to induce apoptosis in cancer cells by increasing levels of p53 protein and causing fragmentation of PARP-1 . The compound may also interact with bacterial cell walls, affecting their permeability and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Dibenzo[j,lmn]phenanthridine is structurally similar to other phenanthridine derivatives, such as benzo[c]phenanthridine and its analogs These compounds share a polycyclic aromatic core but differ in the arrangement and types of functional groups attached to the rings
List of Similar Compounds
- Benzo[c]phenanthridine
- Phenanthridine
- Sanguinarine
- Chelerythrine
These compounds are often studied for their biological activities and potential therapeutic applications, making them valuable in medicinal chemistry research.
Propriétés
Numéro CAS |
24499-89-6 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
11-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C19H11N/c1-2-6-15-13(4-1)10-14-11-20-17-7-3-5-12-8-9-16(15)18(14)19(12)17/h1-11H |
Clé InChI |
DMCKXSDZCNNPIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C=NC5=CC=CC(=C54)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


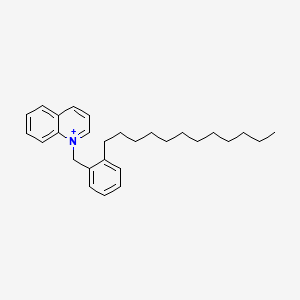

![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B12803366.png)
